2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine

Enzyme Inhibition Purine Metabolism Cellular Assay

Differentiate your phosphatase and nucleotidase research with 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine. Unlike generic pyridine ethers, its unique 5-bromo substitution and 3-ethoxy core provide a validated pharmacophore with proven rat CD73 inhibition (IC50 40.1 μM) and bovine IAP binding (Ki 200 nM). This 98% pure, solid building block offers a convenient bromine handle for Suzuki-Miyaura or Buchwald-Hartwig diversification, enabling focused SAR libraries. Avoid experimental variability—choose the specific scaffold with defined biological activity, backed by batch-specific Certificates of Analysis for reproducible screening results.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
Cat. No. B7975003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC=C1)OC2=CC(=CN=C2)Br
InChIInChI=1S/C12H11BrN2O2/c1-2-16-11-4-3-5-15-12(11)17-10-6-9(13)7-14-8-10/h3-8H,2H2,1H3
InChIKeyIYSIXYXASGEVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine: Technical Specifications and Product Identity for Procurement (CAS 1912227-02-1)


2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine (CAS 1912227-02-1) is a heterocyclic organic compound of the pyridine ether class, with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol . It is commercially available as a research-grade solid with a minimum purity of 95% . The compound features a 5-bromopyridin-3-yl ether moiety linked to a 3-ethoxypyridine core. BindingDB records indicate that this compound has been evaluated for inhibition of rat ecto-5′-nucleotidase (IC50 = 4.01 × 10⁴ nM) and bovine intestinal alkaline phosphatase (Ki = 200 nM) [1]. Long-term storage recommendations specify a cool, dry environment .

Why 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine Cannot Be Substituted with Generic Pyridine Ether Analogs


The specific substitution pattern of 2-((5-bromopyridin-3-yl)oxy)-3-ethoxypyridine—namely, the positioning of the bromine atom at the 5-position of the pyridin-3-yl ether and the ethoxy group at the 3-position of the second pyridine ring—dictates its unique molecular recognition profile . While numerous pyridine ethers exist as kinase inhibitor intermediates, the combination of the heavy bromine atom with the flexible ethoxy chain creates a distinct three-dimensional pharmacophore that influences both target binding and physicochemical properties. Generic analogs lacking the bromine substituent or possessing alternative alkoxy groups will exhibit fundamentally different electronic distributions, lipophilicity, and hydrogen-bonding capacities, which in turn affect target engagement and metabolic stability . Consequently, substituting this compound with a simpler pyridine ether in a validated assay or synthetic route introduces unacceptable variability and risk of experimental failure.

Quantitative Differentiation of 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine: Enzyme Inhibition Data vs. Class Baselines


Ecto-5′-Nucleotidase Inhibition: Micromolar Potency in COS7 Cell Transfection Assay

2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine inhibits rat ecto-5′-nucleotidase (CD73) with an IC50 of 4.01 × 10⁴ nM (40.1 μM) [1]. This assay was conducted in COS7 cells transfected with the rat enzyme, with a 10-minute preincubation of the compound followed by AMP addition and a 10-minute measurement window [1]. A Ki value of 1.91 × 10³ nM (1.91 μM) was also reported [1]. No direct comparator data exists for this exact target within the same study. However, typical small-molecule CD73 inhibitors reported in the literature exhibit IC50 values ranging from low nanomolar to low micromolar [2]. The observed 40.1 μM IC50 positions this compound as a relatively weak CD73 binder, suggesting that while it engages the active site, it is not optimized for high-affinity inhibition.

Enzyme Inhibition Purine Metabolism Cellular Assay

Intestinal Alkaline Phosphatase Inhibition: High-Affinity Binding at 200 nM Ki

2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine inhibits bovine intestinal alkaline phosphatase (IAP) with a Ki value of 200 nM [1]. The assay employed p-nitrophenyl phosphate (p-NPP) as a substrate, with a 10-minute compound preincubation period followed by a 30-minute measurement [1]. This sub-micromolar Ki demonstrates that the compound binds with moderate-to-high affinity to the IAP active site. IAP is an emerging target for modulating gut microbiome composition and intestinal inflammation. Potent IAP inhibitors such as L-phenylalanine exhibit Ki values in the low millimolar range [2], while optimized synthetic inhibitors can achieve low nanomolar potency [3]. The 200 nM Ki of this compound places it in a favorable intermediate potency range—more potent than natural amino acid inhibitors but less potent than highly optimized clinical candidates.

Enzyme Inhibition Phosphatase Drug Discovery

Commercial Availability and Verified Purity for Reproducible Research

2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine is commercially available from established suppliers with verified purity specifications. Sigma-Aldrich lists this compound under SKU KEYH96F239CC with a certified purity of 95% and a physical form of solid . AKSci offers the compound under catalog number 1896EX with batch-specific certificates of analysis available upon request . Leyan lists the compound with 98% purity . The compound is not classified as hazardous material for transportation . These verified quality metrics are essential for ensuring experimental reproducibility. In contrast, custom-synthesized analogs from non-commercial sources lack batch-to-batch consistency documentation and may contain unidentified impurities that confound biological assay results or synthetic yields.

Procurement Quality Control Reproducibility

Molecular Weight and Physicochemical Properties Relevant to Pharmacokinetic Prediction

The molecular weight of 2-((5-bromopyridin-3-yl)oxy)-3-ethoxypyridine is 295.13 g/mol, and it contains a bromine atom at the 5-position of the pyridin-3-yl ether . In silico prediction tools suggest that the ethoxy substituent may enhance metabolic stability compared to methoxy analogs . The bromine atom contributes to increased lipophilicity (clogP estimated ~2.5-3.0) and provides a synthetic handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These properties are distinct from non-halogenated pyridine ethers, which are more hydrophilic and lack the same reactivity profile. The bromine atom also introduces the possibility of halogen bonding interactions with target proteins, a feature absent in chloro- or fluoro-substituted analogs.

Drug Discovery Physicochemical Properties Lead Optimization

Recommended Application Scenarios for 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine Based on Quantitative Evidence


Medicinal Chemistry: CD73 Inhibitor Scaffold Optimization

2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine can serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing potent CD73 (ecto-5′-nucleotidase) inhibitors for cancer immunotherapy applications. The compound's IC50 of 40.1 μM against rat CD73 in a cellular assay provides a validated baseline potency from which iterative chemical modifications can be rationally designed [1]. The bromine substituent at the 5-position offers a convenient handle for diversification via palladium-catalyzed cross-coupling reactions to explore substituent effects on potency and selectivity. Researchers can use this compound to establish a SAR series and benchmark new analogs against its established 40.1 μM IC50 value.

Biochemical Pharmacology: Intestinal Alkaline Phosphatase Tool Compound

With a Ki of 200 nM against bovine intestinal alkaline phosphatase (IAP), this compound is suitable as a biochemical tool for studying IAP function in vitro [1]. IAP is implicated in gut homeostasis, regulation of the microbiome, and inflammatory bowel disease. The sub-micromolar potency of 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine enables robust inhibition in enzymatic assays using purified IAP or cell lysates. It can be employed in experiments designed to dissect IAP-mediated dephosphorylation of bacterial lipopolysaccharide (LPS) or to validate IAP as a target in disease-relevant cellular models. The 200 nM Ki ensures that effective concentrations can be achieved without compound precipitation or cytotoxicity issues that may accompany higher concentrations of weaker inhibitors.

Synthetic Chemistry: Diversifiable Building Block for Parallel Library Synthesis

The bromine atom at the 5-position of the pyridin-3-yl ether makes 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine an ideal building block for generating focused compound libraries via cross-coupling reactions. Its commercial availability at 95-98% purity from multiple suppliers ensures reliable synthetic outcomes . Chemists can employ Suzuki-Miyaura couplings with diverse boronic acids to install aryl or heteroaryl groups at the 5-position, or Buchwald-Hartwig aminations to introduce amine functionality. The ethoxy group is stable under these reaction conditions and contributes favorable physicochemical properties to the resulting analogs. This compound thus serves as a versatile late-stage diversification point for exploring chemical space around the pyridine ether pharmacophore.

Assay Development: Positive Control for High-Throughput Screening Counterscreens

Given its defined and reproducible inhibitory activity against IAP (Ki = 200 nM) and its weaker activity against CD73 (IC50 = 40.1 μM), 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine can be employed as a control compound in high-throughput screening (HTS) campaigns targeting phosphatases or nucleotidases [1]. Its differential potency across these two related enzyme families provides a useful tool for validating assay specificity and identifying false positives. For IAP-focused screens, this compound can serve as a positive control at 1-10 μM concentrations. For CD73 screens, it can be used as a weak comparator to benchmark hit compound potency. The availability of batch-specific certificates of analysis ensures consistent activity across screening runs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.